molecular formula C10H21ClN2O3 B14055959 Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride

Cat. No.: B14055959
M. Wt: 252.74 g/mol
InChI Key: LBNDPMQUQHWZIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H20N2O3·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the amino group at the 3 position.

    Tert-butyl 3-oxo-4-hydroxypiperidine-1-carboxylate: Contains a carbonyl group instead of an amino group.

    Tert-butyl 3-amino-4-deoxypiperidine-1-carboxylate: Lacks the hydroxyl group at the 4 position.

Uniqueness

Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both amino and hydroxyl groups on the piperidine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNDPMQUQHWZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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